molecular formula C24H32N4O2 B5228817 (3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol

(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol

Katalognummer B5228817
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: LQHVOXRKMLEIQE-FGZHOGPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R*,4R*)-1-[2-(allyloxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as ABP-700 and has been studied extensively for its mechanism of action and physiological effects.

Wirkmechanismus

The mechanism of action of ABP-700 involves its ability to modulate the activity of the dopamine system in the brain. ABP-700 acts as a partial agonist at the dopamine D3 receptor and an antagonist at the dopamine D2 receptor. This results in a reduction in the release of dopamine in the brain, which is associated with the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
Studies have shown that ABP-700 can reduce the rewarding effects of drugs of abuse, including cocaine and nicotine. ABP-700 has also been shown to reduce the symptoms of withdrawal in animal models of addiction. Additionally, ABP-700 has been shown to have minimal side effects and does not produce the same level of tolerance as other drugs used to treat addiction.

Vorteile Und Einschränkungen Für Laborexperimente

ABP-700 has several advantages as a research tool. It is highly selective for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in addiction and other disorders. Additionally, ABP-700 has minimal side effects and does not produce the same level of tolerance as other drugs used to treat addiction. However, one limitation of ABP-700 is that it has a relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over time.

Zukünftige Richtungen

There are several potential future directions for research on ABP-700. One area of interest is the development of new treatments for addiction based on ABP-700. Another potential direction is the study of the role of the dopamine D3 receptor in other disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABP-700 and its potential therapeutic applications.

Synthesemethoden

The synthesis of ABP-700 involves the reaction of 2-(allyloxy)benzyl chloride with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form the intermediate compound. This intermediate compound is then reacted with (3R*,4R*)-3-hydroxypiperidine to yield the final product, ABP-700.

Wissenschaftliche Forschungsanwendungen

ABP-700 has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of ABP-700 is in the treatment of addiction. Studies have shown that ABP-700 can reduce the reinforcing effects of drugs of abuse, including cocaine and nicotine. This makes ABP-700 a potential candidate for the development of new treatments for addiction.

Eigenschaften

IUPAC Name

(3R,4R)-1-[(2-prop-2-enoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-2-17-30-23-8-4-3-7-20(23)18-26-12-10-21(22(29)19-26)27-13-15-28(16-14-27)24-9-5-6-11-25-24/h2-9,11,21-22,29H,1,10,12-19H2/t21-,22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHVOXRKMLEIQE-FGZHOGPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-[(2-prop-2-enoxyphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.